Methyl 3,4-diethoxybenzoate
Description
Methyl 3,4-diethoxybenzoate (MDHB) is a small-molecule benzoate ester with the molecular formula C₁₂H₁₆O₅ (calculated from structure: methyl ester + 3,4-diethoxybenzoyl group). Derived from traditional herbal sources, MDHB exhibits neuroprotective and neurogenic properties, particularly in promoting the differentiation of neural stem cells (NSCs) into cholinergic neurons . Mechanistically, MDHB inhibits AKT phosphorylation, activates GSK3β (via tyrosine 216 phosphorylation), and induces β-catenin degradation, thereby suppressing cell cycle progression and upregulating Isl1—a critical gene for cholinergic neuron specification . These properties make MDHB a promising candidate for treating neurodegenerative diseases like Alzheimer’s, where cholinergic neuron loss is prevalent .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3,4-diethoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-4-15-10-7-6-9(12(13)14-3)8-11(10)16-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
ILLNPVIYONXHGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to ethoxy groups) facilitates electrophilic substitution. Key reactions include:
Nitration
Nitration typically occurs at positions activated by the ethoxy groups. For example:
-
In methyl 3-hydroxy-4-methoxybenzoate, nitration proceeds at the 5-position (para to the hydroxyl group) under mixed acid conditions .
-
For methyl 3,4-diethoxybenzoate, steric and electronic effects would likely direct nitration to the 2- or 6-position (ortho to ester or ethoxy groups).
Table 1: Nitration of Analogous Benzoate Esters
| Compound | Nitration Position | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | 5 | 89 | HNO₃ in AcOH/Ac₂O | |
| Methyl 4-methoxybenzoate | 3 | 78 | HNO₃/H₂SO₄, 0–5°C |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
-
Acidic hydrolysis : Catalyzed by H₂SO₄ or HCl in refluxing methanol.
Table 2: Hydrolysis of Related Esters
| Compound | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl 4-methoxybenzoate | 10% NaOH, reflux, 4 h | 4-Methoxybenzoic acid | 95 | |
| Methyl 3-iodo-4-methoxybenzoate | K₂CO₃ in DMF, 60°C, 2 h | 3-Iodo-4-methoxybenzoic acid | 88.4 |
Alkylation and Etherification
The ethoxy groups may undergo further alkylation or participate in nucleophilic substitutions. For example:
-
Alkylation with 1-bromo-3-chloropropane : Observed in methyl 3-hydroxy-4-methoxybenzoate, yielding intermediates for drug synthesis .
-
Replacement of ethoxy groups : Under strong acidic conditions (e.g., HBr/AcOH), ethoxy groups can be cleaved to hydroxyl groups.
Reduction Reactions
The ester group can be reduced to a primary alcohol using agents like LiAlH₄:
-
Methyl 3-formamido-4-methoxybenzoate → 3-formamido-4-methoxybenzyl alcohol (via LiAlH₄).
Oxidation Reactions
Controlled oxidation of the ethoxy groups or ester moiety is possible:
-
Oxidation of ethoxy to carbonyl : Using strong oxidizers like KMnO₄ under acidic conditions.
-
Ester to ketone : Limited by the stability of the aromatic system.
Cyclization Reactions
In the presence of formamidine acetate, intermediates like methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate undergo cyclization to form quinazoline derivatives . Similar reactivity is plausible for this compound under tailored conditions.
Functional Group Interconversion
Comparison with Similar Compounds
Structural and Molecular Comparisons
*The ester group is modified with an isoxazole-linked ethyl chain.
Key Observations
Ester Group Impact :
- MDHB ’s methyl ester confers moderate lipophilicity (predicted logP ~2.5), facilitating blood-brain barrier penetration. In contrast, ethyl 3,4-diethoxybenzoate (logP ~3.0) may exhibit slower cellular uptake due to increased hydrophobicity .
- Bulky ester groups (e.g., 3-methylphenyl in 3-methylphenyl 4-methoxybenzoate ) could sterically hinder interactions with kinases like GSK3β, reducing neurogenic efficacy .
Substituent Effects: The 3,4-diethoxy motif in MDHB and its ethyl analog is critical for binding to β-catenin degradation machinery. Heterocyclic additions (e.g., isoxazole in CAS 727691-86-3) introduce hydrogen-bonding sites, which may redirect activity toward unrelated pathways like inflammation or apoptosis .
Biological Implications :
- Only MDHB has demonstrated specific cholinergic differentiation in NSCs, likely due to its optimal balance of size and substituent arrangement .
- Compounds with sulfur (e.g., CAS 877635-98-8 ) or pyrimidine groups are more likely to target enzymes like cysteine proteases or kinases outside the GSK3β pathway .
Q & A
Q. What are the established synthetic routes for Methyl 3,4-diethoxybenzoate, and how can experimental parameters be optimized?
this compound is typically synthesized via esterification of 3,4-diethoxybenzoic acid with methanol under acidic or catalytic conditions. A methodologically rigorous approach involves:
- Step 1 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Reaction with methanol in the presence of a base (e.g., pyridine) to prevent protonation of the nucleophile.
- Critical parameters : Temperature control (<40°C to avoid demethylation), solvent selection (anhydrous dichloromethane or THF), and stoichiometric excess of methanol (2–3 equiv.) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize this compound and confirm its structural integrity?
- ¹H/¹³C NMR : Key peaks include ethoxy groups (δ ~1.4–1.6 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 224.2 (C₁₂H₁₆O₄⁺) with fragmentation patterns consistent with ethoxy and ester groups.
- TLC validation : Rf ~0.3–0.4 in hexane/ethyl acetate (3:1) .
Q. What are the solubility and formulation considerations for in vitro studies?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Poor aqueous solubility requires formulation with surfactants (e.g., 0.1% Tween-80) or co-solvents (PEG-400) .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester moiety. Lyophilized forms are stable for >2 years .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions?
- Thermal stability : Decomposition occurs at >150°C, monitored via thermogravimetric analysis (TGA).
- pH sensitivity : Hydrolysis is negligible at pH 4–8 but accelerates under strongly acidic (pH <2) or alkaline (pH >10) conditions. Kinetic studies using HPLC can quantify degradation rates .
Q. What mechanistic insights exist for reactions involving this compound in organic synthesis?
- Electrophilic substitution : The electron-donating ethoxy groups direct electrophiles to the para position of the benzene ring. For example, nitration yields 3,4-diethoxy-5-nitrobenzoate derivatives .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) to functionalize the aromatic ring .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
- Comparative studies : Ethoxy groups enhance lipophilicity (logP ~2.5) compared to methoxy analogs (logP ~1.8), improving membrane permeability in cellular assays .
- Enzyme inhibition : this compound shows reduced binding affinity to cytochrome P450 enzymes compared to hydroxylated analogs (e.g., Methyl 3,4-dihydroxybenzoate), as confirmed by docking simulations .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% formic acid) to detect residual starting materials (e.g., 3,4-diethoxybenzoic acid) at 254 nm .
- LC-MS : Identify side products like demethylated derivatives (e.g., 3,4-diethoxybenzoic acid) with ESI-negative mode .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity (IC₅₀ in DPPH assays). Ethoxy groups exhibit moderate electron-donating effects (σ ~-0.15), balancing radical scavenging and stability .
- Molecular dynamics : Simulate interactions with target proteins (e.g., Keap1-Nrf2) to optimize substituent positions for binding affinity .
Q. What experimental strategies address contradictory data in literature regarding reaction yields?
- Reproducibility checks : Validate reported methods under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions.
- DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent polarity) using response surface methodology (RSM) .
Q. How can researchers elucidate the compound’s role in multi-step synthetic pathways (e.g., polymer precursors)?
- Stepwise functionalization : Use this compound as a monomer in polycondensation reactions with diols (e.g., ethylene glycol) under Mitsunobu conditions (DIAD, PPh₃) to form polyesters .
- Post-polymerization modifications : Hydrolyze ester groups under basic conditions to generate carboxylic acid-functionalized polymers for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
